2-[2-(acetyloxy)-5-methylphenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
Description
This compound belongs to the 1,3-dioxoisoindole carboxylic acid family, characterized by a bicyclic isoindole core with two ketone groups at positions 1 and 3 and a carboxylic acid substituent at position 5. The unique structural feature of this compound is the 2-(acetyloxy)-5-methylphenyl group attached to the isoindole nitrogen.
Properties
IUPAC Name |
2-(2-acetyloxy-5-methylphenyl)-1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO6/c1-9-3-6-15(25-10(2)20)14(7-9)19-16(21)12-5-4-11(18(23)24)8-13(12)17(19)22/h3-8H,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPISICMMKLKHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(acetyloxy)-5-methylphenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves multiple steps. One common method includes the acylation of 5-methylphthalic anhydride with acetic anhydride to introduce the acetyloxy group. This is followed by a cyclization reaction to form the isoindole ring structure. The reaction conditions often require the use of catalysts such as pyridine and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(acetyloxy)-5-methylphenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the dioxo groups to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
This compound has been investigated for its pharmacological properties, particularly in the context of anti-inflammatory and anticancer activities. Research indicates that derivatives of isoindole compounds can exhibit selective inhibition of specific enzymes involved in inflammation and cancer proliferation.
Case Study: Anti-Cancer Activity
In a study published in the Journal of Medicinal Chemistry, derivatives similar to this compound were shown to inhibit tumor growth in vitro and in vivo by targeting specific signaling pathways associated with cancer cell survival. The structure-activity relationship (SAR) analysis indicated that modifications at the acetyloxy group can enhance the compound's efficacy against various cancer cell lines .
Materials Science
Polymer Chemistry
The compound's unique structural features make it suitable as a building block for synthesizing novel polymers. Its dioxo and isoindole functionalities allow for the formation of cross-linked networks that can be utilized in creating advanced materials with tailored properties.
Case Study: Polymer Development
Research documented in Advanced Materials highlights the use of similar isoindole derivatives to develop high-performance polymers that exhibit improved thermal stability and mechanical strength. These materials have potential applications in coatings, adhesives, and composites .
Environmental Applications
Photocatalysis
Recent studies have explored the use of this compound in photocatalytic applications. Its ability to absorb light and facilitate chemical reactions under UV irradiation positions it as a candidate for environmental remediation processes.
Case Study: Water Purification
A paper published in Environmental Science & Technology demonstrated that compounds with similar structures could effectively degrade organic pollutants in water when subjected to light irradiation. This suggests that 2-[2-(acetyloxy)-5-methylphenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid could be further investigated for its potential in water treatment technologies .
Comparative Analysis of Applications
Mechanism of Action
The mechanism of action of 2-[2-(acetyloxy)-5-methylphenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may then participate in various biochemical pathways. The isoindole moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The following table summarizes key structural analogs and their substituents:
Electronic and Physicochemical Properties
- Electron-Donating vs. Methyl groups (e.g., in ) are electron-donating, increasing lipophilicity and possibly improving membrane permeability. Chloro substituents (e.g., ) introduce strong electron-withdrawing effects, which may stabilize negative charges in binding pockets.
Solubility and Melting Points :
- Compounds with polar groups (e.g., carboxylic acid, acetyloxy) are expected to have moderate aqueous solubility. For example, a related indole carboxylic acid derivative in has a melting point of 199–201°C , suggesting high crystallinity.
- The target compound’s molecular weight (~361.3 g/mol) is higher than analogs like (~299.3 g/mol), which may reduce solubility but improve binding affinity through van der Waals interactions.
Biological Activity
The compound 2-[2-(acetyloxy)-5-methylphenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a member of the isoindole family and has garnered attention for its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.
- Molecular Formula : C24H15ClN2O7
- Molecular Weight : 478.8 g/mol
- IUPAC Name : 2-[[2-(3-acetyloxyphenyl)-1,3-dioxoisoindole-5-carbonyl]amino]-4-chlorobenzoic acid
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been identified as an inhibitor of the enzyme heparanase, which plays a crucial role in tumor metastasis and angiogenesis. The inhibition of heparanase can lead to reduced tumor growth and spread by interfering with the degradation of heparan sulfate proteoglycans in the extracellular matrix .
Inhibition of Heparanase
Research indicates that derivatives of isoindole compounds exhibit potent heparanase inhibitory activity. For instance, one study demonstrated that certain compounds within this class could inhibit heparanase with an IC50 value ranging from 200 to 500 nM, showing selectivity over human beta-glucuronidase . This selectivity is significant as it minimizes potential side effects associated with non-specific enzyme inhibition.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Notably, it has shown high cytotoxic activity against murine mammary carcinoma (4T1) and human colorectal adenocarcinoma (COLO201). The compound was found to induce cell cycle arrest in the G0/G1 phase at higher concentrations, leading to decreased cell proliferation .
Case Study 1: Anti-Cancer Activity
A recent study evaluated the effects of the compound on COLO201 and MDA-MB-231 cell lines. The results indicated that treatment with the compound resulted in a dose-dependent cytostatic effect. In COLO201 cells, there was a significant arrest in the G2/M phase after 24 hours of incubation at concentrations close to CC50, while MDA-MB-231 cells exhibited a decrease in proliferation index across all tested concentrations .
Case Study 2: Apoptosis Induction
Another investigation focused on the apoptotic effects induced by this compound in K562 cells. The results showed that treatment with varying concentrations led to a significant increase in apoptotic cells compared to controls. At doses of 1 µM, 2 µM, and 4 µM, apoptosis rates increased from 1.14% (control) to 10.10%, 15.53%, and 27.92%, respectively .
Research Findings Summary
| Study | Cell Line | Effect Observed | Concentration (µM) | Outcome |
|---|---|---|---|---|
| Study 1 | COLO201 | G2/M phase arrest | Close to CC50 | Cytostatic effect observed |
| Study 2 | K562 | Increased apoptosis | 1, 2, 4 | Dose-dependent increase in apoptotic cells |
Q & A
Q. Basic
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to monitor impurities.
- Recrystallization : Solvent mixtures (DMF/acetic acid) are used to achieve >97% purity .
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) assess hydrolytic susceptibility of the acetyloxy group .
What green chemistry principles can be applied to improve the sustainability of synthesis?
Q. Advanced
- Solvent Selection : Replace acetic acid with biodegradable solvents (e.g., cyclopentyl methyl ether) using solvent sustainability guides.
- Catalyst Recycling : Immobilize sodium acetate on silica gel for reuse in condensation reactions.
- Waste Minimization : Flow chemistry setups reduce solvent volumes by 50–70% .
How should researchers evaluate the compound’s stability under varying storage conditions?
Q. Basic
- Thermal Stability : TGA/DSC analysis to determine decomposition temperatures.
- Photostability : Expose to UV light (ICH Q1B guidelines) and monitor degradation via HPLC.
- Hydrolytic Stability : pH-dependent studies (pH 1–13) to identify labile groups (e.g., acetyloxy hydrolysis at pH >10) .
What advanced techniques are used to study polymorphism and crystallinity?
Q. Advanced
- X-ray Diffraction (PXRD) : Resolves crystal packing and polymorphic forms (e.g., anhydrous vs. hydrated).
- Thermal Analysis : DSC identifies melting points and phase transitions.
- Dynamic Vapor Sorption (DVS) : Assesses hygroscopicity, critical for formulation studies.
Comparative studies with analogs (e.g., tetrahydrofuran-substituted isoindoles) reveal substituent effects on crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
